(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule It features an anthracene moiety, a prop-2-enyl group, and a diazinane-4,6-dione core with a sulfanylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Diazinane-4,6-dione Core Construction: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-enyl Group: This step might involve alkylation reactions using prop-2-enyl halides.
Final Assembly: The final step would involve the condensation of the anthracene derivative with the diazinane-4,6-dione core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the molecule can be reduced using hydrogenation reactions.
Substitution: The anthracene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of the double bonds would yield saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the anthracene moiety suggests possible interactions with DNA, which could be leveraged in the design of anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism of action of (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione would depend on its specific application. For example, if used as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-thioxo-1,3-diazinane-4,6-dione: Similar structure with a thioxo group instead of sulfanylidene.
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-oxo-1,3-diazinane-4,6-dione: Similar structure with an oxo group instead of sulfanylidene.
Uniqueness
The uniqueness of (5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the anthracene moiety, in particular, provides unique electronic properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-2-11-24-21(26)19(20(25)23-22(24)27)13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12-13H,1,11H2,(H,23,25,27)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNEHFDKYUSHX-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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